molecular formula C7H8N2O3 B13067402 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13067402
M. Wt: 168.15 g/mol
InChI Key: BKJSCOWBUJWXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One common method involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-8-6(12-9-5)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

BKJSCOWBUJWXBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.